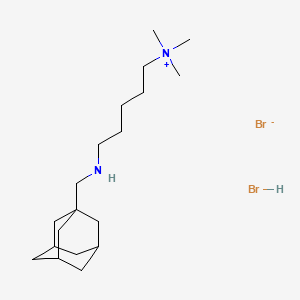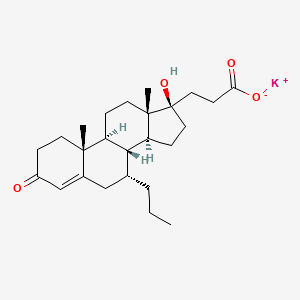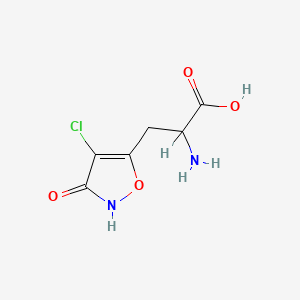
SCH 529074
Übersicht
Beschreibung
SCH 529074 ist ein potenter und oral aktiver Aktivator des Tumorsuppressorgens p53. Es bindet spezifisch und konformationsabhängig an die DNA-Bindungsdomäne von p53, stellt die Funktion von mutiertem p53 wieder her und unterbricht die Ubiquitinierung von Wildtyp-p53, die durch HDM2 vermittelt wird. Diese Verbindung hat sich bei der Behandlung des nicht-kleinzelligen Lungenkarzinoms (NSCLC) gezeigt, indem sie Apoptose und Zellzyklusarrest in Krebszellen induziert .
Herstellungsmethoden
Die synthetischen Wege und Reaktionsbedingungen für this compound sind in der öffentlich zugänglichen Literatur nicht umfassend beschrieben. Industrielle Produktionsmethoden beinhalten wahrscheinlich die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
SCH 529074 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Es wird als Modellverbindung verwendet, um die Bindungswechselwirkungen zwischen kleinen Molekülen und der DNA-Bindungsdomäne von p53 zu untersuchen.
Biologie: this compound wird in zellbasierten Assays eingesetzt, um seine Auswirkungen auf die Zelllebensfähigkeit, Apoptose und den Zellzyklusfortschritt in verschiedenen Krebszelllinien zu untersuchen.
Medizin: Die Verbindung wird als potenzielles therapeutisches Mittel zur Behandlung von Krebserkrankungen mit p53-Mutationen untersucht, insbesondere beim nicht-kleinzelligen Lungenkarzinom. .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es spezifisch an die DNA-Bindungsdomäne von p53 bindet, die Funktion von mutiertem p53 wiederherstellt und die Ubiquitinierung von Wildtyp-p53 durch HDM2 verhindert. Dies führt zur Aktivierung von p53-abhängigen Signalwegen, was zur Induktion von Apoptose und Zellzyklusarrest in Krebszellen führt. Die Verbindung steigert auch die Expression von p21 und PUMA, die an der Zellzyklusregulation bzw. Apoptose beteiligt sind .
Wirkmechanismus
Target of Action
SCH 529074 is a potent and orally active p53 activator . It binds specifically and conformation-dependently to the p53 DNA Binding Domain (DBD) . The p53 protein plays a crucial role in preventing cancer formation, hence, it is known as the “guardian of the genome”.
Mode of Action
This compound restores the function of mutant p53 and interrupts the ubiquitination of wild-type p53 mediated by HDM2 . Ubiquitination is a process that labels proteins for degradation, and HDM2 is an E3 ubiquitin-protein ligase that targets p53 for proteasomal degradation. By interrupting this process, this compound stabilizes p53, allowing it to accumulate and exert its tumor suppressor functions .
Biochemical Pathways
The activation of p53 leads to the transcription of several target genes that control cell cycle progression and apoptosis. This compound treatment results in a dose-dependent induction of apoptosis and G0/G1 cell cycle arrest . This is associated with the activation of caspases (3 and 7), p53-independent upregulation of p21 and PUMA . P21 is a potent cyclin-dependent kinase inhibitor that halts the cell cycle, while PUMA is a pro-apoptotic protein.
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability
Result of Action
This compound treatment causes a significant reduction in cell viability and colony formation activity in p53 mutant, p53 wild-type, and p53-deficient cells . The treatment of non-small cell lung cancer (NSCLC) cells with this compound results in a dose-dependent induction of apoptosis and G0/G1 cell cycle arrest . This leads to decreased cell viability, colony formation, and increased induction of apoptosis .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of other drugs could potentially affect its action. One study showed that the combination treatment with the autophagy inhibitor chloroquine (CQ) and this compound led to decreased cell viability, colony formation, and increased induction of apoptosis . .
Biochemische Analyse
Biochemical Properties
SCH 529074 interacts with the p53 DBD, restoring the DNA binding activity of mutant p53 . It also inhibits Mdm2 (murine double minute 2) ubiquitination of wild-type p53 .
Cellular Effects
This compound has been shown to cause significant reduction in cell viability in both p53 mutant and wild-type cells . It induces a dose-dependent induction of apoptosis and G0/G1 cell cycle arrest . This is associated with the activation of caspases, p53-independent upregulation of p21 and PUMA, as well as increased LC3II, a biomarker of autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the p53 DBD . This binding restores the DNA binding activity of mutant p53 and interrupts the Mdm2-mediated ubiquitination of wild-type p53 .
Temporal Effects in Laboratory Settings
Over time, this compound treatment leads to a significant reduction in cell viability and colony formation activity in p53 mutant, p53 wild-type, and p53-deficient cells . It also results in a dose-dependent induction of apoptosis and G0/G1 cell cycle arrest .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to have significant effects on cell viability and apoptosis in vitro .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for SCH 529074 are not extensively detailed in publicly available literature. . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
SCH 529074 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen am Chinazolin-Kern, um die Bindungsaffinität zu p53 zu erhöhen.
Vergleich Mit ähnlichen Verbindungen
SCH 529074 ist einzigartig in seiner Fähigkeit, die Funktion von mutiertem p53 wiederherzustellen und die Ubiquitinierung von Wildtyp-p53 zu unterbrechen. Zu ähnlichen Verbindungen gehören:
NSC 319726: Ein weiterer p53-Aktivator, der mutiertes p53 zu einer Wildtyp-Konformation umfaltet und die Zellproliferation reduziert.
PRIMA-1: Eine Verbindung, die die transkriptionelle Aktivität von mutiertem p53 wiederherstellt und Apoptose in Krebszellen induziert.
APR-246: Ein kleines Molekül, das mutiertes p53 durch kovalente Bindung an seine Kerndomäne reaktiviert.
Diese Verbindungen haben das gemeinsame Ziel, mutiertes p53 zu reaktivieren, aber this compound zeichnet sich durch seine spezifische Bindung an die DNA-Bindungsdomäne und seine Fähigkeit aus, die HDM2-vermittelte Ubiquitinierung von Wildtyp-p53 zu verhindern .
Eigenschaften
IUPAC Name |
N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJLQDPTZBGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SCH529074 specifically binds to the DNA binding domain (DBD) of the p53 protein. [, , ] This interaction has two main downstream effects:
- Restoration of function to mutant p53: Many cancers harbor mutations in the p53 DBD, rendering it inactive. SCH529074 acts as a chaperone, stabilizing the mutant p53 and restoring its ability to bind DNA and activate downstream tumor suppressor pathways. [, ]
- Inhibition of p53 ubiquitination: SCH529074 binding to the p53 DBD also disrupts its interaction with HDM2, a protein responsible for p53 degradation. This inhibition leads to increased p53 levels within the cell. []
ANone: Research shows promising results in both in vitro and in vivo models:
- In vitro: SCH529074 demonstrated dose-dependent growth inhibition and induction of apoptosis in various cancer cell lines, including those with mutant p53. [] Studies observed cell cycle arrest at the G0/G1 phase, activation of caspases 3 and 7, and upregulation of pro-apoptotic proteins like p21 and PUMA. []
A: Although the provided excerpts don't specifically mention resistance mechanisms to SCH529074, researchers developed a p53 variant with a single amino acid change (N268R) that abolished SCH529074 binding. [] This finding highlights the potential for resistance development through mutations within the p53 DBD. Further investigations are crucial to understand if and how resistance to SCH529074 might emerge in a clinical setting.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)
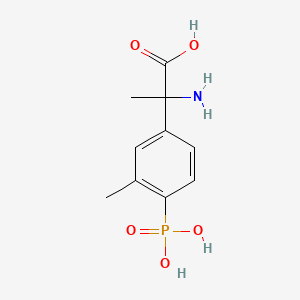
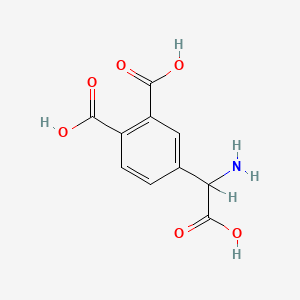

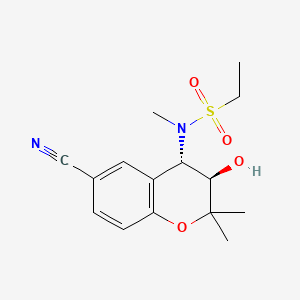

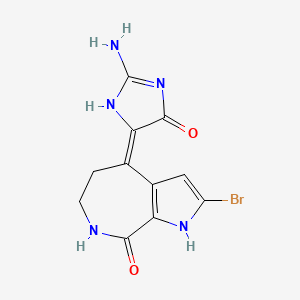
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)
